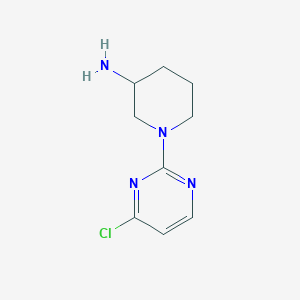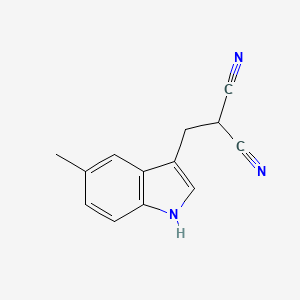![molecular formula C13H13NO2 B11892848 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one CAS No. 57369-01-4](/img/structure/B11892848.png)
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving acetylation, cyclization, and reduction reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one include other pyrroloquinolines and related heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Studied for their necroptosis inhibitory activities. The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
57369-01-4 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-acetyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C13H13NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YJSLAUUGXAIUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)
